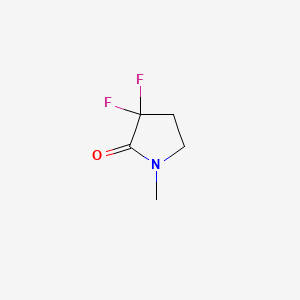
tert-Butyl chromate solution in carbon tetrachloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl chromate solution in carbon tetrachloride: is a chemical compound used primarily as an oxidizing agent in various organic synthesis reactions. It is a solution of tert-butyl chromate dissolved in carbon tetrachloride, a solvent known for its ability to dissolve a wide range of organic compounds. The compound is highly flammable and corrosive, and it is used in specialized chemical reactions due to its potent oxidizing properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tert-Butyl chromate is typically prepared by the reaction of tert-butyl alcohol with chromic anhydride. The reaction is carried out in a suitable solvent, such as carbon tetrachloride, under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, tert-butyl chromate is produced by mixing tert-butyl alcohol with chromic anhydride in large reactors. The reaction is carefully monitored to maintain the appropriate temperature and pressure conditions. The resulting solution is then purified and stored in carbon tetrachloride to stabilize the compound and prevent decomposition .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl chromate primarily undergoes oxidation reactions. It is known for its ability to oxidize methylene groups adjacent to double bonds or aromatic rings, converting them into ketones or other oxidized products .
Common Reagents and Conditions: The oxidation reactions involving tert-butyl chromate typically require the presence of a solvent like carbon tetrachloride and are carried out at room temperature or slightly elevated temperatures. The reaction conditions are optimized to achieve high yields of the desired products .
Major Products Formed: The major products formed from the oxidation reactions with tert-butyl chromate include ketones, aldehydes, and carboxylic acids, depending on the specific substrate and reaction conditions .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl chromate is used as an oxidizing agent in the synthesis of various organic compounds. It is particularly useful in the oxidation of terpenoid compounds and other complex molecules .
Biology and Medicine: While tert-butyl chromate is not commonly used directly in biological or medical applications, its role as an oxidizing agent in the synthesis of pharmaceuticals and other biologically active compounds is significant. It helps in the preparation of intermediates that are further used in drug development .
Industry: In the industrial sector, tert-butyl chromate is used in the manufacture of catalysts, polymerization of olefins, and as a curing agent for urethane resins.
Mécanisme D'action
The mechanism by which tert-butyl chromate exerts its effects involves the transfer of oxygen atoms to the substrate, resulting in the oxidation of the substrate. The chromate ion acts as the oxidizing agent, accepting electrons from the substrate and facilitating the formation of oxidized products. This process involves the formation of intermediate species that stabilize the transition state and promote the oxidation reaction .
Comparaison Avec Des Composés Similaires
Chromic acid: Another strong oxidizing agent used in organic synthesis.
Potassium permanganate: A widely used oxidizing agent with similar applications.
Sodium dichromate: Used in various oxidation reactions and industrial processes.
Uniqueness: tert-Butyl chromate is unique due to its solubility in carbon tetrachloride, which allows it to be used in non-aqueous oxidation reactions. This property makes it particularly useful in the oxidation of hydrophobic substrates that are not easily oxidized by aqueous oxidizing agents .
Propriétés
Numéro CAS |
1189-85-1 |
|---|---|
Formule moléculaire |
C8H22CrO4 |
Poids moléculaire |
234.256 |
Nom IUPAC |
chromium(2+);2-methylpropan-2-olate;dihydrate |
InChI |
InChI=1S/2C4H9O.Cr.2H2O/c2*1-4(2,3)5;;;/h2*1-3H3;;2*1H2/q2*-1;+2;; |
Clé InChI |
LQIYFGCAZZDOAF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[O-].CC(C)(C)[O-].O.O.[Cr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine](/img/structure/B576260.png)
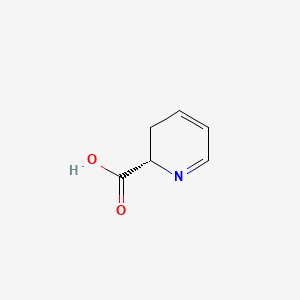
![Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate](/img/structure/B576268.png)
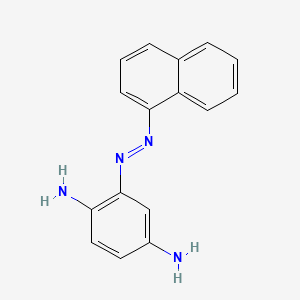
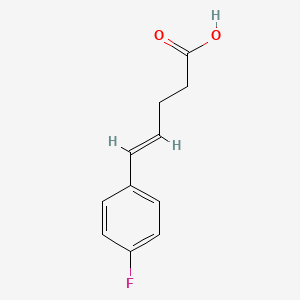
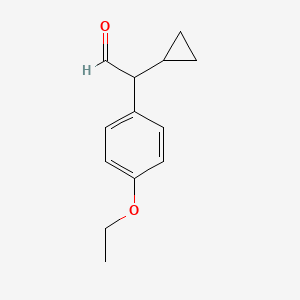
![[Ala9]-Autocamtide 2](/img/structure/B576275.png)
![Thiazolo[5,4-G]quinazoline](/img/structure/B576279.png)
